1,1-Difluoro-N-methylpropan-2-amine is a fluorinated secondary amine building block designed for the strategic incorporation of the 1,1-difluoroisopropyl moiety into bioactive molecules. Its primary value in medicinal and agrochemical development lies in its ability to simultaneously modulate several critical physicochemical properties. The introduction of the gem-difluoro group at the β-position to the nitrogen atom predictably lowers amine basicity (pKa) and increases lipophilicity, which are key levers for improving a drug candidate's metabolic stability, membrane permeability, and overall developability profile.
Direct substitution of 1,1-Difluoro-N-methylpropan-2-amine with its non-fluorinated analog, N-methylisopropylamine, is impractical in lead optimization workflows. The β,β-difluoro substitution is not a minor perturbation; it fundamentally alters the electronic and metabolic profile of the amine. This single modification can reduce amine basicity by a factor of nearly 1000 and provides a robust steric and electronic shield against enzymatic C-H oxidation, a common metabolic liability for isopropyl groups. These combined effects, which are critical for overcoming challenges like poor bioavailability or off-target activity, cannot be achieved with the parent hydrocarbon scaffold, making this compound a specific, non-interchangeable tool for addressing defined ADME and toxicology issues.
The strong inductive effect of the two β-fluorine atoms significantly reduces the basicity of the amine nitrogen. The pKa of the conjugate acid of a typical β,β-difluoro-substituted aliphatic amine is approximately 7.3. This represents a nearly 800-fold decrease in basicity compared to the non-fluorinated analog, N-methylisopropylamine, which has a pKa of approximately 10.6. This level of attenuation is a critical tool for medicinal chemists to reduce basicity-driven off-target effects (e.g., hERG channel affinity) and to increase the fraction of the neutral species at physiological pH, potentially enhancing membrane permeability.
| Evidence Dimension | Amine Basicity (pKa of Conjugate Acid) |
| Target Compound Data | ~7.3 (for β,β-difluoro aliphatic amines) |
| Comparator Or Baseline | N-methylisopropylamine (~10.6) |
| Quantified Difference | ~3.3 pKa units lower (approx. 800x less basic) |
| Conditions | Aqueous solution, standard conditions. |
It allows for precise control over a molecule's ionization state to de-risk toxicity and improve its ability to cross cell membranes, directly impacting drug developability.
Replacing a metabolically susceptible isopropyl group with a 1,1-difluoroisopropyl group, installed using a primary amine analog of this compound, has been shown to significantly improve pharmacokinetic outcomes. In a head-to-head comparison of two Bruton’s Tyrosine Kinase (BTK) inhibitors, the analog containing the 1,1-difluoroisopropyl moiety exhibited an oral bioavailability (%F) of 43% in rats. This was a 2.5-fold improvement over the comparator molecule containing a standard isopropyl group, which had an oral bioavailability of only 17%. This enhancement is attributed to increased metabolic stability by blocking C-H oxidation.
| Evidence Dimension | Oral Bioavailability (%F) in Rats |
| Target Compound Data | 43% (for analog with 1,1-difluoroisopropyl group) |
| Comparator Or Baseline | 17% (for analog with isopropyl group) |
| Quantified Difference | +153% relative increase |
| Conditions | In vivo study in rats, comparing structurally identical compounds except for the target moiety. |
This provides direct evidence that using this building block can solve low bioavailability, a common and costly failure point in drug development.
The incorporation of two fluorine atoms provides a reliable method for increasing a fragment's lipophilicity, a key parameter for tuning absorption and distribution. The calculated octanol-water partition coefficient (XLogP3) for 1,1-Difluoro-N-methylpropan-2-amine is approximately 0.9. This is a notable increase compared to the XLogP3 of 0.6 for the non-fluorinated analog, N-methylisopropylamine. This controlled increase in lipophilicity allows researchers to systematically enhance membrane permeability while avoiding the large, unpredictable increases associated with adding more carbon atoms.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
| Target Compound Data | ~0.9 |
| Comparator Or Baseline | N-methylisopropylamine (~0.6) |
| Quantified Difference | +0.3 units |
| Conditions | Computational property calculation via XLogP3 algorithm. |
It offers a predictable strategy to enhance a drug's absorption and tissue distribution, which is essential for achieving therapeutic efficacy.
For lead compounds containing an N-isopropyl group that exhibit poor oral bioavailability due to rapid first-pass metabolism. The evidence strongly supports that substituting the isopropyl with a 1,1-difluoroisopropyl group via this building block can significantly increase metabolic stability and more than double the percentage of the drug that reaches systemic circulation.
In development programs for CNS agents or other drugs where high amine basicity is correlated with hERG ion channel inhibition, this compound is a preferred choice. It provides a structurally conservative modification to dramatically lower pKa, reducing the risk of cardiotoxicity while preserving core binding interactions.
When initial hits display good potency but poor cell permeability, this building block can be used to systematically increase lipophilicity. Its predictable effect on logP allows for a controlled enhancement of membrane permeability without resorting to larger, more sterically demanding alkyl groups that might negatively impact target binding.